SIRT5 inhibitor 5
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Overview
Description
SIRT5 inhibitor 5 is a compound that specifically inhibits the activity of Sirtuin 5 (SIRT5), a member of the sirtuin family of NAD±dependent deacetylases. SIRT5 is predominantly located in the mitochondria and is involved in the regulation of various metabolic pathways, including the tricarboxylic acid cycle, fatty acid oxidation, and the urea cycle . This compound has gained attention due to its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIRT5 inhibitor 5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the central scaffold of the molecule using techniques such as cyclization or condensation reactions.
Functional Group Introduction: Functional groups are introduced through reactions such as alkylation, acylation, or amination to enhance the inhibitory activity of the compound.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly methods. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
SIRT5 inhibitor 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties .
Scientific Research Applications
SIRT5 inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SIRT5 in various chemical reactions and metabolic pathways.
Biology: Helps in understanding the biological functions of SIRT5, including its role in cellular metabolism, aging, and stress responses.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
Industry: Used in the development of new drugs and therapeutic agents targeting SIRT5.
Mechanism of Action
SIRT5 inhibitor 5 exerts its effects by binding to the active site of SIRT5, thereby preventing the deacetylation of its substrates. This inhibition disrupts the normal function of SIRT5, leading to alterations in various metabolic pathways. The molecular targets of this compound include enzymes involved in the tricarboxylic acid cycle, fatty acid oxidation, and the urea cycle. The pathways affected by this inhibition include energy metabolism, reactive oxygen species detoxification, and nitrogenous waste management .
Comparison with Similar Compounds
SIRT5 inhibitor 5 is unique compared to other sirtuin inhibitors due to its high specificity for SIRT5. Similar compounds include:
SIRT1 Inhibitors: Target SIRT1 and are involved in regulating gene expression and aging.
SIRT2 Inhibitors: Target SIRT2 and are implicated in neurodegenerative diseases.
SIRT3 Inhibitors: Target SIRT3 and are involved in mitochondrial function and metabolism.
This compound stands out due to its selective inhibition of SIRT5, making it a valuable tool for studying the specific functions of this enzyme and its potential therapeutic applications .
Properties
Molecular Formula |
C21H14ClN3O3S |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[(E)-[1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-17(10-13-2-4-15(5-3-13)20(27)28)19(26)25(24-12)21-23-18(11-29-21)14-6-8-16(22)9-7-14/h2-11H,1H3,(H,27,28)/b17-10+ |
InChI Key |
BASVBEFRHZKYIH-LICLKQGHSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)C(=O)O)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)C(=O)O)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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